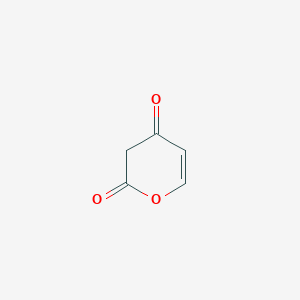

2H-Pyran-2,4(3H)-dione

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

pyran-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-4-1-2-8-5(7)3-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERGMNQXULKBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C=COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436372 | |

| Record name | 2H-PYRAN-2,4(3H)-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31470-16-3 | |

| Record name | 2H-PYRAN-2,4(3H)-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the IUPAC Nomenclature of 2H-Pyran-2,4(3H)-dione and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyran-Dione Scaffold

The 2H-pyran-2,4(3H)-dione core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. This six-membered ring system, containing an oxygen atom and two ketone functionalities, serves as a versatile building block for a diverse array of more complex molecules.[1][2] Derivatives of this core exhibit a wide spectrum of biological activities, including antimicrobial, enzyme inhibitory, and anticancer properties, making them a focal point in drug discovery programs.[3][4][5][6]

Given its prevalence and potential, a precise and unambiguous system of nomenclature is paramount for effective communication among researchers. Misinterpretation of a chemical name can lead to significant errors in synthesis, biological testing, and patent literature. This guide, prepared from the perspective of a senior application scientist, provides a comprehensive and logical breakdown of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for this compound and its derivatives. We will deconstruct the nomenclature of the parent compound, establish a systematic protocol for naming its derivatives, and provide practical, field-proven examples.

Foundational Principles: IUPAC Nomenclature of Pyran Systems

To master the nomenclature of the target compound, one must first understand the foundational rules for its parent heterocycle, pyran. The systematic naming of such rings often follows the Hantzsch-Widman system, which specifies prefixes for the heteroatom and suffixes for ring size and saturation.[7]

Pyran is a six-membered, non-aromatic heterocyclic ring containing one oxygen atom and two double bonds.[8] It exists as two constitutional isomers, differentiated by the location of the single saturated carbon atom (a CH₂ group), a feature specified by a prefix known as an 'indicated hydrogen'.[8][9]

-

2H-Pyran: The saturated carbon is at position 2.

-

4H-Pyran: The saturated carbon is at position 4.

The numbering of the pyran ring begins at the oxygen atom (position 1) and proceeds around the ring to give the lowest possible locants to substituents or other structural features.

Caption: IUPAC numbering for 2H-Pyran and 4H-Pyran isomers.

Deconstructing the Core Name: A Granular Analysis of this compound

The IUPAC name this compound provides a precise structural description. Let's dissect it component by component to understand the causality behind the name.

-

Pyran : This is the base name, identifying the six-membered heterocyclic ring with one oxygen atom.

-

-2,4-dione : The suffix "-dione" indicates the presence of two ketone functional groups (C=O). The locants "2,4" specify that these ketones are located at positions 2 and 4 of the pyran ring.

-

2H- : This is the 'indicated hydrogen' prefix, specifying that the parent ring structure is the 2H-pyran isomer, where position 2 would be saturated in the absence of the ketone.

-

(3H)- : This prefix indicates an additional saturated position at carbon 3. The hydrogen is enclosed in parentheses because it is located on a carbon that is part of the specified dione system. This explicitly defines the C3 position as a methylene group (-CH₂-), distinguishing it from a potentially unsaturated variant.

While databases like PubChem may list the computed IUPAC name as simply pyran-2,4-dione, the explicit inclusion of 2H- and (3H)- is crucial for removing ambiguity, especially when discussing derivatives or potential tautomers.[10]

Caption: Breakdown of the IUPAC name for the core structure.

A Systematic Protocol for Naming Derivatives

The following workflow provides a self-validating system for accurately naming any derivative of the this compound scaffold. Adhering to this sequence ensures that all structural features are accounted for in the correct order of priority.

Caption: Workflow for systematic IUPAC naming of derivatives.

Case Studies in Derivative Nomenclature

Applying the protocol to specific examples solidifies the methodology. The following table presents common derivatives, illustrating how substituent identity and position are integrated into the final name.

| Structure | Substituent(s) | Locant(s) | Systematic IUPAC Name | Common Name |

| Methyl | 6 | 6-Methyl-2H-pyran-2,4(3H)-dione | - | |

| Phenyl | 6 | 6-Phenyloxane-2,4-dione[11] | - | |

| Acetyl, Methyl | 3, 6 | 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione[12] | Dehydroacetic Acid (DHA)[2][3] |

Causality in Naming:

-

For 6-Methyl-2H-pyran-2,4(3H)-dione , the protocol is followed directly: the methyl group at position 6 is prefixed to the parent name.

-

For 6-Phenyloxane-2,4-dione , the name reflects the fully saturated ring system, for which 'oxane' is the preferred IUPAC name over 'tetrahydropyran'.[9][11] This highlights the importance of recognizing the saturation state of the entire ring.

-

For 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione , the two substituents, "acetyl" and "methyl," are alphabetized. "Acetyl" comes before "methyl," leading to the final assembled name.[12]

Experimental Workflow: Synthesis and Characterization of a Key Derivative

To provide a tangible, self-validating protocol, we detail the synthesis and characterization of Dehydroacetic Acid (DHA), a cornerstone derivative of the pyran-dione family.[2] This process not only yields a valuable synthetic intermediate but also provides a reference standard for analytical validation.

Objective: To synthesize 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione (DHA) via base-catalyzed self-condensation of ethyl acetoacetate.

Caption: Experimental workflow for the synthesis and analysis of DHA.

Step-by-Step Methodology

-

Synthesis: Base-Catalyzed Dimerization

-

Protocol: Ethyl acetoacetate is heated gently in the absence of a solvent. A catalytic amount of sodium bicarbonate is added. The reaction is self-sustaining and proceeds to completion.

-

Causality: The base (bicarbonate) facilitates the deprotonation of the α-carbon of one ethyl acetoacetate molecule, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second molecule. Subsequent intramolecular cyclization and dehydration yield the stable pyran-dione ring system.

-

-

Purification: Recrystallization

-

Protocol: The crude, solidified product is dissolved in a minimum amount of hot ethanol. Water is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to room temperature and then in an ice bath to maximize crystal formation. The purified crystals are collected by vacuum filtration.

-

Causality: DHA is highly soluble in hot ethanol but poorly soluble in cold water. This solvent-antisolvent system is ideal for recrystallization. Impurities remain in the mother liquor, while the pure product crystallizes out, providing a highly effective method of purification.

-

-

Characterization: A Self-Validating System

-

Nuclear Magnetic Resonance (¹H NMR): The spectrum should confirm the presence of a methyl group on the ring (singlet, ~2.2 ppm), an acetyl methyl group (singlet, ~2.6 ppm), and a vinylic proton on the ring (singlet, ~5.9 ppm). The integration of these peaks (3H:3H:1H) validates the proton ratio.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative mode should show a prominent peak at m/z = 167.03 [M-H]⁻, confirming the molecular weight of 168.15 g/mol .

-

Infrared (IR) Spectroscopy: The spectrum provides definitive proof of the key functional groups. Expect strong absorption bands around 1720 cm⁻¹ (lactone C=O), 1640 cm⁻¹ (ketone C=O), and 1560 cm⁻¹ (C=C double bond). The presence of these peaks validates the successful formation of the dione structure.

-

Conclusion

A rigorous and systematic approach to IUPAC nomenclature is indispensable in the fields of chemical research and drug development. For the this compound scaffold and its derivatives, understanding the role of indicated hydrogen, the numbering priorities of the heterocyclic ring, and the correct alphabetization of substituents is key to constructing unambiguous and accurate names. The protocols and examples provided in this guide serve as a robust framework for scientists, ensuring clarity in documentation, publication, and collaboration. As this versatile scaffold continues to yield novel therapeutic candidates, a shared and precise chemical language will remain the foundation of scientific progress.

References

-

National Institute of Standards and Technology (NIST). 2H-Pyran, 3,4-dihydro-. NIST Chemistry WebBook. Available from: [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 10176117. Available from: [Link]

-

Chemistry Stack Exchange. Nomenclature of tetrahydropyran ring. Available from: [Link]

-

National Center for Biotechnology Information. This compound, dihydro-6-phenyl-. PubChem Compound Summary for CID 558696. Available from: [Link]

-

MDPI. Intramolecular Hydrogen Bond, Hirshfeld Analysis, AIM; DFT Studies of Pyran-2,4-dione Derivatives. Available from: [Link]

-

National Institutes of Health (NIH). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Available from: [Link]

-

ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Available from: [Link]

-

PubMed. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Available from: [Link]

-

Wikipedia. Pyran. Available from: [Link]

-

ResearchGate. Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis. Available from: [Link]

-

ResearchGate. (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Available from: [Link]

-

National Institute of Standards and Technology (NIST). 2H-Pyran-2,6(3H)-dione. NIST Chemistry WebBook. Available from: [Link]

-

Dr. Shyama Prasad Mukherjee University. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman. Available from: [Link]

-

Royal Society of Chemistry. The value of pyrans as anticancer scaffolds in medicinal chemistry. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis and Antimicrobial Activity of some Tetrahydro Quinolone Diones and Pyrano[2,3-d]pyrimidine Derivatives. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Dehydroacetic Acid. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. Dihydro-2H-pyran-2,4(3H)-dione|CAS 33532-46-6 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 31470-16-3 [smolecule.com]

- 4. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 6. Synthesis and Antimicrobial Activity of some Tetrahydro Quinolone Diones and Pyrano[2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 8. Pyran - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. This compound | C5H4O3 | CID 10176117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, dihydro-6-phenyl- | C11H10O3 | CID 558696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Dehydroacetic Acid [webbook.nist.gov]

An In-depth Technical Guide to 6-Methyl-2H-pyran-2,4(3H)-dione (Triacetic Acid Lactone)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Versatile Bio-based Platform Chemical

6-Methyl-2H-pyran-2,4(3H)-dione, more commonly known by its trivial name, triacetic acid lactone (TAL), is a polyketide that stands as a pivotal molecule at the intersection of synthetic chemistry and biotechnology. With the CAS Registry Number 541-98-0 , this heterocyclic lactone has garnered significant attention as a bio-renewable platform chemical.[1][2] It can be produced through microbial fermentation of renewable feedstocks, offering a sustainable alternative to petroleum-based starting materials for the synthesis of a wide array of valuable compounds.[3]

A crucial point of clarification is the frequent confusion between triacetic acid lactone (TAL) and dehydroacetic acid (DHA). The latter, 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione (CAS 520-45-6), possesses an additional acetyl group at the C-3 position.[4][5] This structural difference profoundly impacts their respective reactivities and applications. This guide will focus exclusively on the properties and potential of 6-methyl-2H-pyran-2,4(3H)-dione (TAL).

Physicochemical Properties

TAL is a white to off-white crystalline solid under standard conditions, with a faint aromatic odor.[6] Its solubility profile, with moderate aqueous solubility and high solubility in organic solvents like ethanol, makes it amenable to various chemical processing and purification techniques, such as crystallization from fermentation broths.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆O₃ | [3] |

| Molecular Weight | 126.11 g/mol | [3] |

| CAS Number | 541-98-0 | [7] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | 185 - 188 °C | [3] |

| Water Solubility | 8.41 g/L | [3] |

| Ethanol Solubility | 157 g/L | [3] |

| SMILES | CC1=CC(=O)CC(=O)O1 | [7] |

| InChI Key | NSYSSMYQPLSPOD-UHFFFAOYSA-N | [8] |

Chemical Structure and Tautomerism

A key feature of 6-methyl-2H-pyran-2,4(3H)-dione is its existence in tautomeric forms. The molecule exists in equilibrium between the diketone form and its enol tautomer, 4-hydroxy-6-methyl-2-pyrone. The enol form is the major tautomer, a stabilization conferred by the resulting conjugated system.[9] This tautomerism is fundamental to its reactivity, providing multiple sites for electrophilic and nucleophilic attack.

Caption: Keto-Enol Tautomerism of Triacetic Acid Lactone.

Reactivity and Synthetic Utility

The dual functionality of TAL—as both a lactone and a β-dicarbonyl equivalent—renders it a highly versatile C-6 building block in organic synthesis.[9] Its enolic hydroxyl group is acidic, and the C-3 position is a nucleophilic center, making it reactive towards a variety of electrophiles.

Key reactions involving TAL include:

-

Michael Addition: The nucleophilic C-3 position readily participates in Michael additions with α,β-unsaturated aldehydes and ketones.[10]

-

Knoevenagel Condensation: TAL reacts with aldehydes under Knoevenagel conditions, forming electrophilic intermediates that can be trapped by other nucleophiles.[11]

-

Ring-Opening Transformations: The lactone ring can be opened by amines to form carbamoylated enaminones, which serve as multifunctional intermediates for the synthesis of azaheterocycles like 4-pyridones and pyrazoles.[12]

-

Multicomponent Reactions: TAL is an effective substrate in multicomponent reactions for the efficient construction of complex heterocyclic scaffolds.[13][14]

Caption: Synthetic utility of Triacetic Acid Lactone (TAL).

Synthesis and Production Pathways

Chemical Synthesis

Traditional chemical synthesis of TAL can be achieved through methods such as the base-catalyzed condensation of ethyl acetoacetate with malonic acid derivatives.[6] Another reported route involves the deacylation of the more common dehydroacetic acid.[15] These methods, while effective at the lab scale, often involve multiple steps and the use of stoichiometric reagents.

Biotechnological Production

The most promising route for large-scale production of TAL is through microbial fermentation. This positions TAL as a key "platform molecule" in the bio-economy.[9]

Workflow: Bio-based Production of Triacetic Acid Lactone

-

Strain Engineering: A production host, typically the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli, is genetically engineered to express a 2-pyrone synthase (2-PS) enzyme.[2][3]

-

Fermentation: The engineered microbes are cultivated in a bioreactor with a renewable carbon source, such as glucose from sugarcane.[1] The microbes convert the feedstock into acetyl-CoA and malonyl-CoA, which are then condensed by the 2-PS enzyme to form TAL.

-

Downstream Processing: After fermentation, the TAL is recovered from the broth. Due to its solubility properties, a common and efficient method is pH-mediated crystallization, which can yield a high-purity product.[3]

Caption: Bio-based production workflow for TAL.

Applications in Research and Drug Development

The utility of TAL extends from industrial chemicals to fine chemicals for the pharmaceutical and agrochemical sectors.

-

Platform Chemical: TAL is a key precursor for the synthesis of sorbic acid, a widely used food preservative, and for novel, recyclable polydiketoenamine (PDK) plastics.[1]

-

Pharmaceutical Scaffolding: The pyran-dione core is a privileged structure found in numerous natural products with diverse biological activities. TAL serves as a starting material for generating libraries of complex molecules for drug discovery screening. Derivatives of pyran-diones have been investigated for various therapeutic applications, including anti-allergic and antimicrobial activities.[16][17]

-

Agrochemicals: The pyran-dione scaffold is utilized in the development of new herbicides and fungicides, leveraging its biological activity and synthetic accessibility.[6]

Analytical Methodologies

Characterization and quality control of TAL rely on standard analytical techniques.

Conceptual Workflow for TAL Analysis

-

Identification and Purity (HPLC): High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (λmax ≈ 284 nm) is the primary method for determining the purity of TAL and quantifying its concentration in fermentation broths or reaction mixtures.[8]

-

Structural Elucidation (NMR & Mass Spec):

-

¹H NMR: Will show characteristic peaks for the methyl group, the vinyl protons on the pyrone ring, and the methylene protons in the diketone tautomer. The enolic proton will also be visible.

-

¹³C NMR: Will confirm the presence of carbonyl carbons (ketone and lactone), olefinic carbons, and the methyl carbon.

-

Mass Spectrometry (MS): Will confirm the molecular weight (126.11 g/mol ) and can be used for fragmentation analysis to further confirm the structure.

-

-

Functional Group Analysis (FTIR): Infrared spectroscopy will show characteristic absorption bands for the C=O groups (lactone and ketone) and the O-H stretch of the enol tautomer.

Caption: Analytical workflow for TAL characterization.

Conclusion

6-Methyl-2H-pyran-2,4(3H)-dione, or triacetic acid lactone, is a molecule of considerable scientific and industrial interest. Its identity as a distinct chemical entity from dehydroacetic acid is paramount for accurate research and development. As a versatile, bio-producible platform chemical, TAL offers a sustainable foundation for the synthesis of a new generation of polymers, pharmaceuticals, and agrochemicals. Its rich reactivity, governed by its keto-enol tautomerism, provides chemists with a powerful tool for constructing complex molecular architectures. Continued research into optimizing its biotechnological production and exploring its synthetic potential will undoubtedly solidify its role as a key building block in a circular bio-economy.

References

-

ResearchGate. (2025). The reactivity of 4‐hydroxy‐6‐methyl‐2‐pyrone towards aliphatic saturated and α,β‐unsaturated aldehydes. Retrieved from [Link]

-

ResearchGate. (2025). 4-Hydroxy-6-methyl-2-pyrone: A Versatile Synthon in the Synthesis of Heterocyclic Scaffolds via Multicomponent Reactions. Retrieved from [Link]

-

MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Organics, 4(4), 515-559. Retrieved from [Link]

-

ACS Publications. (2022). Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. ACS Omega, 7(42), 37851–37863. Retrieved from [Link]

-

Semantic Scholar. (1982). Reactions between 4‐hydroxy‐6‐methyl‐2‐pyrone and aldehydes both in the absence and the presence of added thiols. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (E)-3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-diones.... Retrieved from [Link]

- Google Patents. (1988). US4725620A - 2H-pyran-2,6-(3H)-dione derivatives with anti-allergic activity.

-

ACS Publications. (2023). Sustainable Triacetic Acid Lactone Production from Sugarcane by Fermentation and Crystallization. ACS Sustainable Chemistry & Engineering, 11(2), 599–610. Retrieved from [Link]

-

PubMed. (2015). Triacetic acid lactone production in industrial Saccharomyces yeast strains. Metabolic Engineering, 29, 10-17. Retrieved from [Link]

-

PubMed. (1992). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Journal of Pharmaceutical Sciences, 81(11), 1126-1131. Retrieved from [Link]

-

Grokipedia. (n.d.). Triacetic acid lactone. Retrieved from [Link]

-

NIST WebBook. (n.d.). Dehydroacetic Acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Bio-based triacetic acid lactone in the synthesis of azaheterocycles via a ring-opening transformation. New Journal of Chemistry, 44(47), 20909-20917. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione. Retrieved from [Link]

-

The Good Scents Company. (n.d.). dehydroacetic acid, 520-45-6. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Triacetic acid lactone production in industrial Saccharomyces yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. CAS 520-45-6: 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione [cymitquimica.com]

- 5. Dehydroacetic Acid [webbook.nist.gov]

- 6. guidechem.com [guidechem.com]

- 7. 541-98-0|6-Methyl-2H-pyran-2,4(3H)-dione|BLD Pharm [bldpharm.com]

- 8. caymanchem.com [caymanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Bio-based triacetic acid lactone in the synthesis of azaheterocycles via a ring-opening transformation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 4-Hydroxy-6-methyl-2-pyrone synthesis - chemicalbook [chemicalbook.com]

- 16. US4725620A - 2H-pyran-2,6-(3H)-dione derivatives with anti-allergic activity - Google Patents [patents.google.com]

- 17. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2H-Pyran-2-one Scaffold: A Technical Guide for Drug Discovery

The following technical guide details the structural, biosynthetic, and pharmacological landscape of natural products containing the 2H-pyran-2-one skeleton.

Executive Summary

The 2H-pyran-2-one (α-pyrone) ring is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its conjugated diene system and lactone functionality. Unlike its isomer γ-pyrone, the α-pyrone core exhibits unique reactivity as a diene in Diels-Alder cycloadditions and acts as a versatile Michael acceptor. In nature, this skeleton appears in diverse classes of secondary metabolites—from the anxiolytic kavalactones of Piper methysticum to the cardiotonic bufadienolides of amphibian venoms.

This guide provides a rigorous analysis of the α-pyrone scaffold, moving from biosynthetic origins to isolation protocols and synthetic methodologies, designed specifically for application scientists and medicinal chemists.

Structural Classification & Chemical Diversity

The α-pyrone natural products can be categorized based on their substitution patterns and ring fusions, which dictate their pharmacological profiles.

| Class | Structural Characteristics | Representative Compound | Primary Biological Target |

| Styrylpyrones | 6-styryl substitution; often 4-methoxy substituted. | Kavain (Kava) | GABA-A receptor; Na+ channels |

| Bufadienolides | Steroidal core with a C17 α-pyrone ring. | Bufalin | Na+/K+-ATPase (cardiac glycoside site) |

| Dibenzo-α-pyrones | Fused tricyclic system (urolithins). | Urolithin A | Mitophagy induction; Gut microbiota metabolite |

| Polyene Pyrones | Long unsaturated side chains. | Citreoviridin | Mitochondrial ATPase inhibitor |

| Simple Pyrones | Small molecule, 3-, 4-, or 6-substituted. | Triacetic acid lactone | PKS shunt product; chemical building block |

Biosynthetic Origins: The Type III PKS Machinery

The biosynthesis of the α-pyrone ring is predominantly governed by Type III Polyketide Synthases (PKSs) in plants and bacteria. Unlike Type I PKSs (modular) or Type II PKSs (dissociated complex), Type III PKSs are homodimeric enzymes that perform iterative condensation reactions.

Mechanism of Ring Formation

The enzyme selects a starter unit (typically Acetyl-CoA or p-Coumaroyl-CoA) and performs sequential decarboxylative condensations with Malonyl-CoA. The crucial step determining the α-pyrone vs. phloroglucinol (chalcone) outcome is the cyclization mode .

-

C-O Cyclization: Leads to α-pyrones (lactonization).

-

C-C Cyclization: Leads to chalcones/stilbenes (aldol condensation).

Figure 1: Biosynthetic logic of α-pyrone formation via Type III Polyketide Synthases.

Pharmacological Profile: Mechanisms of Action

Case Study A: Bufadienolides (Na+/K+-ATPase Inhibition)

Bufadienolides, such as bufalin and cinobufagin, are rigid steroids featuring a C17 α-pyrone. They are potent inhibitors of the Na+/K+-ATPase pump.

-

Mechanism: The lactone ring binds deep within the transmembrane domain of the ATPase phosphorylated state (E2-P), locking the ion channel.

-

Consequence: Intracellular Na+ accumulates, reversing the Na+/Ca2+ exchanger (NCX), leading to increased intracellular Ca2+. This causes positive inotropy (cardiac) or apoptosis (cancer cells).

Case Study B: Kavalactones (Neuromodulation)

Kavalactones (e.g., Kavain, Methysticin) possess a styryl-pyrone structure.

-

Mechanism: They act as positive allosteric modulators of GABA-A receptors (specifically those containing β2/β3 subunits) and inhibitors of voltage-gated Na+ and Ca2+ channels.

-

Therapeutic Value: Anxiolytic activity without the sedation severity of benzodiazepines.

Figure 2: Signal transduction pathway for Bufadienolide-induced cytotoxicity/inotropy.

Experimental Protocols

Protocol A: Isolation of Kavalactones from Piper methysticum

This protocol allows for the isolation of an enriched kavalactone fraction (Kavain, Methysticin) from raw root material.

Reagents: Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc), Hexane, Silica Gel (230-400 mesh).

-

Extraction:

-

Macerate 100 g of dried, ground Piper methysticum root in 500 mL of Acetone:ACN (4:1) for 48 hours at room temperature.

-

Why: This solvent mixture maximizes lactone solubility while precipitating polar polysaccharides.

-

-

Clarification:

-

Filter the homogenate through Whatman No. 1 filter paper.

-

Concentrate the filtrate in vacuo at <45°C to yield a yellow oily residue.

-

-

Partitioning:

-

Resuspend residue in 100 mL water. Extract 3x with 100 mL EtOAc.

-

Combine organic layers, dry over anhydrous MgSO4, and evaporate.

-

-

Chromatography (Purification):

-

Load the crude extract onto a Silica Gel column.

-

Mobile Phase Gradient: Hexane:EtOAc (90:10 → 70:30).

-

Elution Order: Kavain typically elutes first (less polar), followed by Methysticin.

-

-

Crystallization:

-

Recrystallize enriched fractions from minimal hot methanol.

-

Protocol B: One-Pot Synthesis of Fused 2H-Pyran-2-ones

For medicinal chemists generating libraries, this method constructs the pyrone ring fused to cycloalkanes.

Reference: Arkivoc2007 , (viii), 97-111.[1]

-

Enaminone Formation:

-

Reflux Cyclohexanone (10 mmol) with DMF-DMA (20 mmol) for 16 h.

-

Remove volatiles in vacuo to obtain the crude enaminone intermediate.

-

-

Cyclization:

-

Add Hippuric acid (10 mmol) and Acetic Anhydride (5 mL).

-

Heat at 90°C for 4 hours.

-

-

Base-Mediated Rearrangement:

-

Isolation:

-

Evaporate solvents.[3] Treat residue with cold ethanol.

-

Filter the precipitate to obtain the 3-benzoylamino-2H-pyran-2-one derivative.

-

Visualization of Isolation Workflow

Figure 3: Workflow for the isolation of bioactive kavalactones.

References

-

Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Source: Arkivoc 2007 (viii) 97-111.[1][4] URL:[Link]

-

Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases. Source: ACS Chemical Biology. URL:[Link]

-

Bufadienolides originated from toad source and their anti-inflammatory activity. Source: Journal of Ethnopharmacology / PMC. URL:[Link]

-

Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root. Source: Molecules.[2][3][5][6][7][8][9][10] URL:[Link]

-

Recent Advances in the Synthesis of 2H-Pyrans. Source: Marine Drugs / PMC. URL:[Link]

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and Identification of Constituents Exhibiting Antioxidant, Antibacterial, and Antihyperuricemia Activities in Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. surface.syr.edu [surface.syr.edu]

- 6. Exploiting the Biosynthetic Potential of Type III Polyketide Synthases [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. WO1992004036A1 - Kava extract, method of preparing the extract, and its use - Google Patents [patents.google.com]

- 10. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Dichotomous Electronic Nature of the 2H-Pyran-2-One Ring: Aromatic vs. Aliphatic Character

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The 2H-pyran-2-one, or α-pyrone, scaffold is a recurring motif in a multitude of natural products and pharmacologically active compounds.[1] Its utility in drug development is vast, yet its fundamental electronic nature is a subject of nuanced discussion. This guide provides an in-depth analysis of the dual chemical personality of the 2H-pyran-2-one ring, dissecting the evidence for both its aromatic and aliphatic characteristics. For researchers in medicinal chemistry and drug development, a thorough understanding of this dichotomy is paramount for predicting reactivity, designing synthetic routes, and understanding metabolic pathways. We will explore the theoretical underpinnings of its electronic structure, contrast its reactivity patterns with classical aromatic and aliphatic systems, and examine the spectroscopic data that reveal its true nature.

Introduction: The Versatile α-Pyrone Scaffold

The 2H-pyran-2-one ring system is a six-membered heterocyclic lactone found in numerous natural products, including the 6-pentyl-α-pyrone with its notable effects on plant pathogens, and as a foundational structure in larger, more complex molecules like coumarins.[1][2] These compounds exhibit a wide range of biological activities, making the α-pyrone ring a privileged scaffold in medicinal chemistry.[1] However, its classification as either "aromatic" or "aliphatic" is not straightforward. The ring contains a conjugated system of double bonds, an endocyclic oxygen atom, and an exocyclic carbonyl group, all of which contribute to a complex electronic environment. This guide aims to clarify this ambiguity by presenting a logical, evidence-based analysis of its aromatic and aliphatic properties.

Theoretical Framework: Assessing Aromaticity

Aromaticity confers exceptional thermodynamic stability and dictates a compound's reactivity, favoring substitution over addition reactions.[3] The primary litmus test for aromaticity is Hückel's rule, which requires a molecule to be cyclic, planar, fully conjugated, and possess a specific number of π-electrons.[4][5][6]

Hückel's Rule and the 2H-Pyran-2-One System

Hückel's rule states that an aromatic system must contain 4n+2 π-electrons, where 'n' is a non-negative integer (e.g., 2, 6, 10 electrons).[7] Let's analyze the 2H-pyran-2-one ring against these criteria:

-

Cyclic: The ring is inherently cyclic.

-

Planar: The sp² hybridization of the carbon atoms and the ring oxygen generally results in a planar structure, allowing for effective p-orbital overlap.

-

Fully Conjugated: There is a continuous ring of p-orbitals around the ring.

-

4n+2 π Electrons: This is the most complex criterion. The ring contains two π-bonds (4 electrons). The endocyclic oxygen atom has two lone pairs of electrons. For the system to be aromatic, one of these lone pairs must participate in the π-system. This would result in a total of 6 π-electrons (4n+2 where n=1).

However, the exocyclic carbonyl group complicates this simple analysis. While the ring can theoretically achieve a 6-electron aromatic system, the high electronegativity of the carbonyl oxygen introduces significant electronic perturbation.

The Role of Resonance and the Zwitterionic Contributor

The dual nature of 2H-pyran-2-one can be rationalized by considering its resonance structures. A key contributor is a zwitterionic (dipolar) form where the carbonyl π-bond is polarized towards the oxygen.[8] This polarization results in a positive charge on the C2 carbon, which is then delocalized throughout the ring, creating a 6π-electron pyrylium-like cation system.[8]

Caption: Key resonance structures of 2H-pyran-2-one.

This zwitterionic resonance structure contributes to a degree of aromatic character within the ring.[8] However, the non-polar, diene-like structure is also a major contributor, leading to the molecule's mixed characteristics.

Chemical Reactivity: A Tale of Two Natures

The most compelling evidence for the dual nature of 2H-pyran-2-one comes from its chemical reactivity. It readily participates in reactions characteristic of aliphatic conjugated dienes, while generally failing to undergo the electrophilic substitution reactions that define aromatic compounds.

Aliphatic Character: Reactions as a Conjugated Diene

The 2H-pyran-2-one ring behaves as a classic electron-deficient diene, readily undergoing cycloaddition reactions.

The Diels-Alder reaction is a cornerstone of organic synthesis and a definitive test for diene character. 2H-pyran-2-ones are excellent dienes in [4+2] cycloadditions with various dienophiles, particularly electron-rich alkenes and alkynes.[9][10] These reactions often proceed with high regioselectivity and can be used to synthesize complex polycyclic systems.[10] For example, reaction with an alkyne, followed by the extrusion of CO₂, is a powerful method for generating substituted benzene rings.[9][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Hückel's rule - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Diels–Alder reaction of highly substituted 2H-pyran-2-ones with alkynes: reactivity and regioselectivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Technical Monograph: Therapeutic Frontiers of Pyran Derivatives

Executive Summary

The pyran ring, specifically the 4H-pyran and its fused derivatives (chromenes, coumarins), represents a "privileged scaffold" in modern drug discovery. Unlike aliphatic chains that offer limited binding interactions, the pyran core provides a rigid, oxygen-containing heterocycle capable of diverse non-covalent interactions (hydrogen bonding,

This guide provides a technical roadmap for researchers exploring pyran derivatives. It moves beyond general literature reviews to offer actionable synthetic protocols, specific mechanistic insights into oncology and antimicrobial targets, and rigorous validation methodologies.

Part 1: Structural Pharmacophore & Molecular Logic

The "Privileged" Nature of the Pyran Core

The therapeutic versatility of pyran derivatives stems from their electronic and steric properties. The oxygen atom in the ring acts as a hydrogen bond acceptor, while the planar or semi-planar nature of fused systems (like benzopyrans) allows for effective DNA intercalation or hydrophobic pocket occupancy in kinases.

Key Structural Activity Relationships (SAR):

-

C2/C6 Substitution: Introduction of amino (-NH2) or cyano (-CN) groups at these positions (common in 2-amino-4H-pyrans) creates a "push-pull" electronic system, enhancing binding affinity to serine/threonine kinases.

-

Fused Systems: Annulation with benzene (chromenes) or pyrazole (pyranopyrazoles) significantly increases lipophilicity and metabolic stability, critical for crossing the blood-brain barrier in neuroprotective applications [1].

-

C4 Aryl Position: Substituents on the C4-aryl ring modulate selectivity. Electron-withdrawing groups (e.g., -NO2, -Cl) often enhance antimicrobial potency by altering the dipole moment required for bacterial cell wall penetration [2].

Part 2: Oncology Applications – Mechanisms of Action[1]

The most mature pipeline for pyran derivatives lies in oncology. Recent studies identify 2-amino-4H-pyrans as potent inducers of apoptosis and inhibitors of cell cycle progression.

Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a catalytic subunit essential for the G1/S phase transition. Pyran derivatives mimic the adenine ring of ATP, competing for the ATP-binding pocket of CDK2.

Mechanism of Action:

-

Competitive Inhibition: The pyran scaffold occupies the ATP cleft.

-

G1 Arrest: Inhibition prevents Rb protein phosphorylation.

-

Apoptosis: Prolonged arrest triggers the intrinsic mitochondrial pathway, downregulating Bcl-2 and upregulating Bax, leading to Caspase-3 activation [3].

Visualization: Signaling Pathway

The following diagram illustrates the cascade from Pyran binding to Apoptosis.

Figure 1: Mechanism of Action for Pyran-induced Apoptosis via CDK2 inhibition.

Part 3: Synthetic Methodology (Green Protocol)

To ensure reproducibility and environmental compliance, we utilize a One-Pot Multicomponent Reaction (MCR) . This protocol avoids volatile organic solvents and utilizes a recyclable magnetic nanocatalyst (CuFe2O4), aligning with Green Chemistry principles.[1]

Protocol: Synthesis of 2-Amino-4H-Pyran Derivatives

Objective: Synthesize 2-amino-3-cyano-4H-pyran derivatives via Knoevenagel-Michael cyclization.

Reagents:

-

Aromatic Aldehyde (1.0 mmol)[2]

-

Malononitrile (1.1 mmol)[2]

-

Ethyl Acetoacetate (1.0 mmol)

-

Catalyst: CuFe2O4 Nanoparticles (20 mg)

-

Solvent: Ethanol:Water (1:1 v/v, 5 mL)

Step-by-Step Workflow:

-

Catalyst Preparation (Pre-requisite):

-

Mix Cu(NO3)2 and Fe(NO3)3 (stoichiometric ratio 1:2) in deionized water.

-

Add NaOH dropwise until pH 12.

-

Sonicate for 30 mins, wash precipitate, and calcine at 700°C for 3 hours. Why: High calcination ensures the formation of the spinel ferrite structure necessary for magnetic recovery.

-

-

Reaction Initiation:

-

In a 25 mL round-bottom flask, combine the aldehyde, malononitrile, and ethyl acetoacetate.

-

Add the solvent mixture and the CuFe2O4 catalyst.[2]

-

Stir magnetically at Room Temperature for 30–60 minutes.

-

Monitoring: Check progress via TLC (Ethyl Acetate:n-Hexane 3:7). Look for the disappearance of the aldehyde spot.

-

-

Work-up & Purification:

-

Magnetic Separation: Place a magnet under the flask to sequester the catalyst. Decant the supernatant.

-

Filtration: The crude solid precipitates out. Filter and wash with cold ethanol.

-

Recrystallization: Purify using hot ethanol to obtain the final crystalline product.

-

-

Self-Validation Check:

-

Yield should exceed 85%.

-

Melting point must be sharp (range < 2°C).

-

IR Spectrum: Look for characteristic -CN stretch (~2200 cm⁻¹) and -NH2 bands (3300-3400 cm⁻¹).

-

Visualization: Synthetic Pathway

The chemical logic of this MCR is visualized below.

Figure 2: One-pot Knoevenagel-Michael cyclization pathway catalyzed by CuFe2O4.

Part 4: Antimicrobial & Preclinical Validation

Beyond oncology, pyran derivatives (specifically pyrano[2,3-c]pyrazoles) have shown efficacy against multi-drug resistant (MDR) bacteria by inhibiting DNA Gyrase B.

Comparative Efficacy Data

The following table summarizes recent preclinical data for 4H-pyran derivatives against standard pathogens [4, 5].

| Compound Class | Target Organism | IC50 / MIC (µg/mL) | Reference Standard (Ampicillin) | Mechanism |

| 2-amino-4H-pyran (4g) | S. aureus (Gram +) | 12.5 | 6.25 | Cell wall permeation |

| Pyrano[2,3-c]pyrazole (5c) | E. coli (Gram -) | 0.85 | 1.50 | DNA Gyrase B Inhibition |

| Fused Chromene (3d) | C. albicans (Fungi) | 25.0 | 12.5 (Fluconazole) | Ergosterol disruption |

Validation Protocol: In Silico Docking

Before wet-lab synthesis, candidates must be screened computationally.

Protocol:

-

Protein Prep: Retrieve PDB ID: 1KZN (DNA Gyrase B). Remove co-crystallized ligand and water molecules.

-

Ligand Prep: Minimize energy of the pyran derivative using DFT (B3LYP/6-31G*).

-

Docking Grid: Center grid box on the ATP-binding site (residues Asp73, Arg76).

-

Scoring: A binding energy < -8.0 kcal/mol indicates high potential. Look for H-bonds between the pyran oxygen and the Asp73 backbone.

References

-

RSC Publishing. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression. Royal Society of Chemistry. Link

-

Mousavi, S. et al. (2020).[2] Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch. Royal Society Open Science. Link

-

Kumbhar, V.V. et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells. PubMed Central. Link

-

Biointerface Research. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. Link

-

Mahmoud, M. et al. (2010).[3] Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. Archives of Pharmacal Research. Link

Sources

Technical Guide: Stability Profile and Degradation Mechanisms of 2H-Pyran-2,4(3H)-dione Scaffolds

Topic: Stability and Degradation Pathways of 2H-Pyran-2,4(3H)-dione Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

The this compound scaffold (often encountered as its tautomer, 4-hydroxy-2H-pyran-2-one) represents a critical pharmacophore in natural product synthesis and medicinal chemistry. While it serves as a versatile building block for polyketides, coumarins, and HIV protease inhibitors, its utility is frequently compromised by its inherent thermodynamic instability.

This guide provides a mechanistic analysis of the degradation pathways governing this heterocycle. We examine the tautomeric equilibrium that dictates its reactivity, the pH-dependent hydrolysis kinetics that drive ring opening, and the photochemical dimerization pathways that occur under storage conditions. By understanding these failure modes, researchers can implement robust stabilization strategies during lead optimization and formulation.

Chemical Identity and Tautomeric Equilibrium

The stability of this compound is inextricably linked to its tautomeric dynamics. In solution, the molecule exists in a rapid equilibrium between the dione form (keto) and the enol form (4-hydroxy-2-pyrone).

-

The Dione Form (this compound): Characterized by a reactive methylene group at C-3. This form breaks aromatic conjugation, making the ring susceptible to nucleophilic attack and oxidative cleavage.

-

The Enol Form (4-hydroxy-2H-pyran-2-one): The dominant tautomer in polar solvents. It gains stabilization energy from the conjugated

-system (pseudo-aromaticity). However, it remains an electron-rich alkene system prone to electrophilic attack and photodimerization.

Key Insight: Stability assays must account for solvent polarity, as protic solvents stabilize the enol form, while non-polar environments may shift the equilibrium toward the more reactive dione, accelerating degradation.

Visualization: Tautomeric Equilibrium

Figure 1: The keto-enol tautomerization.[1] The equilibrium shifts based on solvent polarity and pH, dictating the dominant reactive species.

Primary Degradation Pathways

Hydrolytic Degradation (Ring Opening)

The most significant stability risk for this compound is hydrolytic ring opening. The lactone linkage is sensitive to nucleophilic attack, particularly by hydroxide ions (

-

Mechanism:

-

Nucleophilic Attack: Hydroxide attacks the carbonyl carbon at C-2.

-

Ring Opening: The C-O bond cleaves, generating a transient acyclic carboxylate.

-

Decarboxylation (Thermal/Acidic): The resulting

-keto acid derivative is thermally unstable and readily decarboxylates to form linear ketones (e.g., acetylacetone derivatives) or recyclizes into thermodynamically stable isomers like furanones.

-

Critical Threshold: At pH > 8.0, the half-life of the pyrone ring decreases exponentially. In acidic media (pH < 4.0), the ring is relatively stable, though strong acids can catalyze dehydration or rearrangement.

Visualization: Hydrolysis Mechanism

Figure 2: Base-catalyzed hydrolysis pathway leading to irreversible ring opening and subsequent degradation.

Photochemical Degradation

The conjugated diene system of the enol form absorbs UV light strongly (typically

-

Dimerization: In concentrated solutions or solid state, 2-pyrones form cyclobutane-fused dimers. This reaction is often irreversible and leads to insoluble precipitates in liquid formulations.

-

Photo-oxidation: In the presence of dissolved oxygen, singlet oxygen (

) can attack the diene, forming endoperoxides that decompose into complex fragmentation products.

Oxidative Instability

The C-3 position in the enol form is electron-rich and susceptible to electrophilic oxidation. Common impurities in excipients (e.g., peroxides in PEGs or polysorbates) can oxidize the pyrone ring, leading to hydroxylation at C-3 or oxidative ring cleavage.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of a this compound derivative, the following stress testing protocols are recommended. These are adapted from ICH Q1A(R2) guidelines but tailored for labile lactone systems.

Protocol A: pH-Rate Profile Determination

Objective: Determine the pH of maximum stability (

-

Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 10.0 in 1.0 unit increments.

-

Sample Preparation: Dissolve the compound to a concentration of 100

M. Ensure <1% organic co-solvent (e.g., acetonitrile) to minimize solvent effects on tautomerism. -

Incubation: Thermostat samples at

and -

Sampling: Aliquot at T=0, 1h, 4h, 24h, and 48h. Quench immediately with cold acidic mobile phase (pH 2.5) to halt base-catalyzed hydrolysis.

-

Analysis: Analyze via HPLC-UV (detection at 280 nm). Plot

vs. time to determine pseudo-first-order rate constants (

Protocol B: Photostability Stress Test

Objective: Assess susceptibility to dimerization.

-

Sample Preparation: Prepare a 1 mg/mL solution in methanol (transparent to UV) and a solid-state thin film on a glass slide.

-

Exposure: Expose samples to a light source meeting ICH Q1B standards (Cool White Fluorescent + near UV). Target exposure: 1.2 million lux hours.

-

Control: Wrap a duplicate set of samples in aluminum foil (Dark Control).

-

Analysis: Analyze via LC-MS to detect dimer formation (Mass =

).

Summary of Stability Risks

| Stress Condition | Primary Degradation Mechanism | Major Degradant Class | Risk Level |

| Acid (pH < 3) | Acid-catalyzed dehydration | Furanones | Low |

| Neutral (pH 4-7) | Slow hydrolysis | Equilibrium mixture | Low-Moderate |

| Base (pH > 8) | Nucleophilic ring opening | Critical | |

| Oxidation (H2O2) | Electrophilic attack at C-3 | Hydroxylated pyrones, ring cleavage | High |

| UV Light | [2+2] Cycloaddition | Cyclobutane dimers | High |

Mitigation Strategies

For drug development involving this scaffold, the following strategies are proven to enhance stability:

-

Substitution at C-3/C-5: Introducing steric bulk or electron-withdrawing groups at C-3 can hinder nucleophilic attack and stabilize the enol form against oxidation.

-

Formulation pH: Maintain liquid formulations at pH 4.5 – 5.5 (citrate or acetate buffers) to minimize hydrolytic ring opening.

-

Packaging: Use amber glass or UV-opaque blisters to prevent photodimerization.

-

Excipient Selection: Avoid oxidizing excipients (e.g., povidones with high peroxide levels). Use antioxidants like sodium metabisulfite if oxidative degradation is observed.

References

-

Tautomeric Equilibrium and Reactivity

-

Hydrolytic Mechanisms

- Title: Theoretical study of the hydrolysis mechanism of 2-pyrone-4,6-dicarboxyl

- Source: Journal of Molecular Graphics and Modelling (via PubMed).

-

URL:[Link]

-

Photochemical Behavior

- Title: Photodegradation study of pyrone derivatives and identific

- Source: Science of The Total Environment (via PubMed).

-

URL:[Link]

-

Synthetic Utility and Stability

-

General Chemical Properties

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C5H4O3 | CID 10176117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, dihydro-6-phenyl- | C11H10O3 | CID 558696 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: One-Pot Three-Component Synthesis of Functionalized 3,4-Dihydropyran-2-ones

Executive Summary & Significance

Dihydropyranone derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities including HIV protease inhibition, antimicrobial properties, and anticancer potential. Traditional synthesis often requires multi-step isolation of unstable intermediates.

This Application Note details a robust One-Pot, Three-Component Reaction (3-CR) strategy for synthesizing 3,4-dihydropyran-2-ones. By reacting an aromatic aldehyde, Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), and a 1,3-dicarbonyl compound, researchers can achieve high structural diversity with superior atom economy.

Key Advantages:

-

Atom Economy: Eliminates intermediate isolation.

-

Green Chemistry Profile: Compatible with aqueous/ethanol solvent systems.

-

Scalability: Protocols are adaptable from milligram to gram scales.

Mechanistic Foundation

Understanding the reaction mechanism is critical for troubleshooting and derivatization. The reaction proceeds through a cascade sequence: Knoevenagel Condensation → Michael Addition → Intramolecular Cyclization → Elimination.

Reaction Pathway[1]

-

Knoevenagel Condensation: The aldehyde reacts with Meldrum’s acid to form an arylidene intermediate.[1] Meldrum's acid is uniquely suited for this due to its high acidity (

) and rigid cyclic structure. -

Michael Addition: The 1,3-dicarbonyl (acting as a nucleophile) attacks the electron-deficient alkene of the arylidene intermediate.

-

Cyclization & Elimination: The resulting adduct undergoes intramolecular cyclization followed by the loss of acetone and carbon dioxide to yield the final dihydropyranone core.

Mechanistic Visualization

The following diagram illustrates the molecular flow and critical transition states.

Caption: Mechanistic cascade of the 3-CR synthesis. Note the critical elimination of acetone/CO2 driving the equilibrium forward.

Experimental Protocols

Protocol A: Organocatalytic Synthesis (Standard Method)

This protocol utilizes Piperidine as a mild base catalyst in ethanol. It is the "Gold Standard" for generating diverse libraries of fused pyran-2-ones.

Reagents:

-

Meldrum’s Acid (1.0 mmol)

-

Ethyl Acetoacetate or Dimedone (1.0 mmol)

-

Piperidine (0.1 mmol, 10 mol%)

-

Ethanol (5 mL)

Workflow:

-

Charge: In a 25 mL round-bottom flask, combine the aldehyde and Meldrum’s acid in ethanol.

-

Initiate: Add Piperidine dropwise.[3] Stir at room temperature for 5 minutes until the Knoevenagel adduct forms (often visible as a precipitate or color change).

-

Addition: Add the 1,3-dicarbonyl compound (e.g., dimedone).

-

Reaction: Reflux the mixture at 78°C (ethanol boiling point) for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.[4]

-

Workup: Cool to room temperature. The product often precipitates.[5] Filter the solid and wash with cold ethanol.

-

Purification: Recrystallize from hot ethanol if necessary.

Protocol B: Green Synthesis (Aqueous/Base)

Designed for industrial sustainability, this method uses KOH in a water/ethanol matrix, eliminating volatile organic amines.

Reagents:

-

Meldrum’s Acid (1.0 mmol)

-

Acetylacetone (1.0 mmol)

-

KOH (15% aqueous solution, catalytic amount)

-

Solvent:

(1:1 ratio, 5 mL)

Workflow:

-

Mix: Dissolve Meldrum’s acid and aldehyde in the solvent mixture.

-

Catalyze: Add 2-3 drops of 15% KOH solution.

-

Sonicate (Optional): For faster kinetics, sonicate at 50°C for 30-45 minutes. Alternatively, stir at 50°C for 60-90 minutes.

-

Isolate: Pour the reaction mixture into crushed ice. The solid product precipitates immediately.

-

Filter: Vacuum filter and dry.

Optimization & Critical Control Points

The following data summarizes the optimization of reaction conditions (based on the synthesis of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-2H-pyran-2-one).

| Entry | Solvent System | Base Catalyst | Temperature | Time (min) | Yield (%) | Notes |

| 1 | Ethanol | None | Reflux | 180 | <10 | Reaction fails without base |

| 2 | Water | KOH (15%) | R.T. | 100 | 50 | Poor solubility limits yield |

| 3 | H2O:EtOH (1:1) | KOH (15%) | 50°C | 30 | 78 | Optimal Balance |

| 4 | Methanol | Piperidine | Reflux | 120 | 88 | Excellent for fused systems |

| 5 | Solvent-Free | None | 80°C | 60 | 45 | Low yield, high viscosity issues |

Experimental Workflow Visualization

Caption: Step-by-step decision tree for the synthesis workflow.

Troubleshooting & Expert Insights

Stoichiometry & Byproducts

-

Issue: Formation of bis-aldol products.

-

Solution: Ensure strict 1:1:1 stoichiometry. Excess aldehyde can lead to double condensation on the dicarbonyl.

pH Sensitivity

-

Issue: Hydrolysis of Meldrum’s acid.

-

Insight: Meldrum’s acid is susceptible to hydrolysis in highly basic aqueous media. Use weak bases (Piperidine, DABCO) or controlled amounts of KOH. If using KOH, ensure the reaction time is short (<1 hour) to prevent ring opening before reaction.

Substituent Effects

-

Electron-Withdrawing Groups (EWGs): Aldehydes with EWGs (e.g., -NO2, -Cl) react faster (1-2 hours) due to increased electrophilicity of the carbonyl carbon.

-

Electron-Donating Groups (EDGs): Aldehydes with EDGs (e.g., -OMe) may require longer reflux times (4+ hours).

References

-

Karami, B., Eskandari, K., & Khodabakhshi, S. (2012).[3] One-pot, three component approach to synthesis of multipart fused heterocyclic compounds: Synthesis of fused pyran-2-ones.[1][3] Arkivoc, 2012(ix), 76-84.[3]

-

Mehrabi, H., & Kazemi-Mireki, M. (2018). Synthesis of dihydropyranones and dihydropyrano[2,3-d][1,3]dioxine-diones by cyclization reaction of Meldrum’s acid with arylaldehydes and 1,3-dicarbonyls under thermal and ultrasound irradiation.[1] Arkivoc, 2018(iii), 191-199.[1]

-

[1]

-

-

BenchChem Technical Support. (2025).

-

(General Protocol Reference)

-

Sources

Application Notes and Protocols: 2H-Pyran-2,4(3H)-dione as a Versatile Scaffold for the Synthesis of Fused Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2H-pyran-2,4(3H)-dione, commonly known as dehydroacetic acid (DHA), as a versatile and readily available building block for the construction of a diverse array of fused heterocyclic compounds. This document explores the inherent reactivity of the DHA scaffold and presents detailed, field-proven protocols for the synthesis of medicinally relevant fused heterocycles, including pyranopyrazoles, pyranopyrimidines, and benzofuran-fused pyranones. The methodologies detailed herein emphasize strategic bond formations, mechanistic considerations, and practical experimental guidance to enable researchers to leverage the unique chemical properties of DHA in their synthetic endeavors.

Introduction: The Enduring Potential of a Classic Building Block

This compound, or dehydroacetic acid (DHA), is a pyrone derivative that has long been recognized for its utility in organic synthesis.[1] Its unique structural features, including a reactive β-dicarbonyl system, an enolizable hydroxyl group, and multiple electrophilic and nucleophilic sites, make it an exceptionally versatile precursor for the synthesis of complex molecular architectures.[2] The accessibility and relatively low cost of DHA further enhance its appeal as a starting material in both academic and industrial research.

Fused heterocyclic scaffolds are of paramount importance in medicinal chemistry and drug discovery, as they form the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[3] The strategic incorporation of the pyranone core of DHA into fused ring systems allows for the generation of novel chemical entities with the potential for unique pharmacological profiles. This guide will delve into the practical applications of DHA as a synthon for the construction of fused pyranopyrazoles, pyranopyrimidines, and benzofuran-fused pyranones, providing detailed protocols and mechanistic insights to facilitate their synthesis and exploration.

Core Reactivity of this compound (Dehydroacetic Acid)

The synthetic versatility of dehydroacetic acid stems from its multiple reactive sites, which can be selectively targeted under different reaction conditions. The key reactive features of the DHA molecule are:

-

The Active Methylene Group (C3): The protons on the carbon atom situated between the two carbonyl groups are acidic and can be readily deprotonated by a base to form a nucleophilic enolate. This enolate can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations.

-

The Enolic Hydroxyl Group (C4): The hydroxyl group is acidic and can be deprotonated to form an enolate. It can also act as a nucleophile or be converted into a better leaving group for subsequent reactions.

-

The Electrophilic Carbonyl Groups (C2 and C4): The carbonyl carbons are electrophilic and susceptible to nucleophilic attack. This reactivity is central to many of the condensation and cyclization reactions of DHA.

-

The Acetyl Group (at C3): The methyl group of the acetyl moiety is also weakly acidic and can be involved in condensation reactions under specific conditions. The acetyl carbonyl itself is an additional electrophilic site.

-

The α,β-Unsaturated System: The conjugated system within the pyranone ring can participate in Michael additions and other conjugate addition reactions.

This rich chemical reactivity allows for the construction of fused ring systems through a variety of strategies, most notably through condensation reactions with dinucleophiles and multi-component reactions.

Synthesis of Fused Heterocycles from Dehydroacetic Acid: Protocols and Mechanistic Insights

This section provides detailed protocols for the synthesis of three important classes of fused heterocycles using dehydroacetic acid as the starting material.

Synthesis of Pyranopyrazoles

Fused pyranopyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] A highly efficient and atom-economical approach to the synthesis of these compounds is through a one-pot, multi-component reaction involving dehydroacetic acid, a hydrazine derivative, an aldehyde, and a source of cyanide (e.g., malononitrile).

This protocol details a representative multi-component reaction for the synthesis of a pyranopyrazole derivative.

Reaction Scheme:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 4. jetir.org [jetir.org]

Application Notes and Protocols for the Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of pyrano[2,3-d]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The primary focus is on the widely employed one-pot, three-component reaction strategy, which offers high efficiency and atom economy. This document provides an in-depth analysis of the reaction mechanism, a comparative overview of various catalytic systems, detailed experimental protocols, and characterization data to ensure reproducibility and validation.

Introduction: The Significance of Pyrano[2,3-d]pyrimidines

The pyrano[2,3-d]pyrimidine scaffold is a privileged heterocyclic system formed by the fusion of a pyran ring with a pyrimidine ring.[1] This structural motif is a cornerstone in the development of novel therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The pyrimidine ring, a fundamental component of DNA and RNA, imparts a high degree of pharmacological potential to these molecules.[2] Their value is further underscored by their application as PARP-1 inhibitors and their potential in neuroprotective and antihypertensive therapies.[3][4]

The synthetic accessibility of pyrano[2,3-d]pyrimidines, primarily through multicomponent reactions (MCRs), makes them an attractive target for combinatorial chemistry and the generation of diverse molecular libraries for drug discovery.[1] This guide will focus on the most prevalent and efficient synthetic route: the one-pot condensation of an aldehyde, an active methylene compound (typically malononitrile), and a barbituric acid derivative.

The Synthetic Cornerstone: A Three-Component Reaction

The dominant strategy for synthesizing pyrano[2,3-d]pyrimidine derivatives is a one-pot, three-component reaction that brings together an aromatic aldehyde, malononitrile, and barbituric acid or its analogues (like thiobarbituric acid).[5][6][7] This approach is highly favored for its operational simplicity, reduced reaction times, and adherence to the principles of green chemistry, often utilizing environmentally benign solvents like water or ethanol-water mixtures.[1][8]

Mechanistic Insights: A Step-by-Step Look at the Reaction Cascade

The reaction proceeds through a well-orchestrated cascade of classical organic reactions. Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile. The catalyst activates the methylene group of malononitrile, leading to the formation of an arylidene malononitrile intermediate.

-

Michael Addition: Subsequently, the barbituric acid acts as a nucleophile in a Michael addition to the electron-deficient double bond of the arylidene malononitrile.

-

Cyclization and Tautomerization: The final step involves an intramolecular cyclization, followed by tautomerization to yield the stable pyrano[2,3-d]pyrimidine scaffold.

Sources

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ckthakurcollege.net [ckthakurcollege.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sid.ir [sid.ir]

- 6. researchgate.net [researchgate.net]

- 7. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

The Michael Addition with 2H-Pyran-3(6H)-one Derivatives: A Comprehensive Guide for Synthetic and Medicinal Chemists

Introduction: The Versatile 2H-Pyran-3(6H)-one Scaffold in Modern Synthesis

The 2H-pyran-3(6H)-one core is a privileged heterocyclic motif of significant interest to researchers in organic synthesis and drug development. These compounds serve as versatile building blocks for constructing complex molecular architectures, including carbohydrates and various pharmaceuticals.[1][2] The inherent reactivity of the α,β-unsaturated ketone system within the pyranone ring makes it an excellent Michael acceptor, providing a powerful platform for carbon-carbon and carbon-heteroatom bond formation. This conjugate addition reaction allows for the introduction of a wide array of functional groups, leading to the synthesis of novel compounds with diverse biological activities. Notably, derivatives of 2H-pyran-3(6H)-one and their Michael adducts have demonstrated significant potential as antimicrobial and anticancer agents, making them a focal point in the quest for new therapeutic leads.[3][4][5]

This technical guide provides an in-depth exploration of Michael addition reactions involving 2H-pyran-3(6H)-one derivatives. We will delve into the reaction mechanism, provide detailed experimental protocols for various nucleophiles, discuss strategies for stereocontrol, and highlight the applications of the resulting adducts in drug discovery.

Understanding the Michael Addition: Mechanism and Stereochemical Considerations

The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[6] In the context of 2H-pyran-3(6H)-one derivatives, the reaction proceeds via the attack of a nucleophile at the β-carbon of the enone system, leading to the formation of a stabilized enolate intermediate. This intermediate is then protonated to yield the final 1,4-adduct.

Caption: Generalized Mechanism of the Michael Addition Reaction.

A critical aspect of Michael additions to substituted 2H-pyran-3(6H)-ones is the control of stereochemistry. The existing chiral centers on the pyranone ring can exert significant diastereoselective control over the incoming nucleophile. The approach of the nucleophile is often directed to the less sterically hindered face of the molecule, leading to the preferential formation of one diastereomer.[7] Furthermore, the use of chiral catalysts, such as cinchona alkaloids or their derivatives, can enable enantioselective Michael additions, providing access to optically pure products.

Experimental Protocols: A Practical Guide

The choice of reaction conditions for a Michael addition to a 2H-pyran-3(6H)-one derivative is highly dependent on the nature of the nucleophile. Below are detailed protocols for common classes of Michael donors.

Protocol 1: Thia-Michael Addition of Thiols

The addition of thiols to 2H-pyran-3(6H)-ones is a facile reaction that often proceeds under mild, base-catalyzed conditions. The resulting thioether adducts have shown notable biological activity.[3]

Materials:

-

Substituted 2H-pyran-3(6H)-one (1.0 equiv)

-

Thiol (1.1-1.5 equiv)

-

Base (e.g., triethylamine (Et3N), sodium methoxide (NaOMe), or potassium carbonate (K2CO3)) (catalytic to 1.1 equiv)

-

Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or ethanol (EtOH))

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a solution of the 2H-pyran-3(6H)-one derivative in the chosen solvent, add the thiol.

-

Add the base to the reaction mixture. The amount and type of base may need to be optimized depending on the acidity of the thiol and the reactivity of the pyranone.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

Protocol 2: Michael Addition of Stabilized Carbon Nucleophiles (e.g., Malonates)

Doubly stabilized carbanions, such as those derived from malonic esters, are excellent nucleophiles for Michael additions. These reactions typically require a base to deprotonate the acidic α-hydrogen of the malonate.

Materials:

-

Substituted 2H-pyran-3(6H)-one (1.0 equiv)

-

Diethyl malonate (or other malonic ester) (1.2-2.0 equiv)

-

Base (e.g., sodium ethoxide (NaOEt) in ethanol, or 1,8-diazabicycloundec-7-ene (DBU)) (catalytic to 1.1 equiv)

-

Solvent (e.g., ethanol, THF, or DCM)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon) is recommended

-

Standard work-up and purification supplies

Procedure:

-

To a solution of the base in the chosen solvent under an inert atmosphere, add the diethyl malonate dropwise at 0 °C.

-

Stir the mixture for 15-30 minutes to ensure complete formation of the enolate.

-

Add a solution of the 2H-pyran-3(6H)-one derivative in the same solvent to the enolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Quench the reaction with saturated aqueous NH4Cl.

-

Perform an aqueous work-up as described in Protocol 1.

-

Purify the product by flash column chromatography.

Protocol 3: Asymmetric Aza-Michael Addition of Amines

The addition of amines to 2H-pyran-3(6H)-ones can be achieved using organocatalysis to control the stereochemical outcome. Chiral primary or secondary amines, often in the presence of a co-catalyst, can facilitate highly enantioselective additions.

Materials:

-

Substituted 2H-pyran-3(6H)-one (1.0 equiv)

-

Amine (e.g., aniline or a primary aliphatic amine) (1.2 equiv)

-

Chiral organocatalyst (e.g., a cinchona alkaloid-derived thiourea or a prolinol derivative) (5-20 mol%)

-

Co-catalyst/additive (e.g., benzoic acid or another weak acid) (optional, but can improve reaction rates and selectivity)

-

Solvent (e.g., toluene, DCM, or THF)

-

Inert atmosphere setup

-

Standard work-up and purification supplies

Procedure:

-

To a solution of the 2H-pyran-3(6H)-one derivative and the chiral organocatalyst in the chosen solvent under an inert atmosphere, add the amine.

-

If using a co-catalyst, add it to the reaction mixture.

-

Stir the reaction at the optimized temperature (this can range from -20 °C to room temperature) and monitor by TLC.

-

Upon completion, the reaction mixture can often be directly purified by flash column chromatography on silica gel.

-

The enantiomeric excess of the product should be determined by chiral high-performance liquid chromatography (HPLC).

Data Presentation: A Survey of Nucleophiles and Conditions

The following table summarizes common nucleophiles and typical reaction conditions for Michael additions to 2H-pyran-3(6H)-one derivatives.

| Nucleophile (Michael Donor) | Catalyst/Base | Solvent(s) | Temperature | Typical Yields |